Bacterial Sortase Substrate III, Abz/DNP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bacterial Sortase Substrate III, Abz/DNP is an internally quenched fluorescent peptide substrate. Staphylococcus aureus transpeptidase sortase A (SrtA) reacts with its native substrate Bacterial Sortase Substrate III, Abz/DNP, cleaving it and catalyzing the formation of an amide bond between the carboxyl group of threonine and the amino group of cell-wall crossbridges. Cleavage of this substrate can be monitored at Ex/Em=320 nm/420 nm.

Applications De Recherche Scientifique

High-Performance Liquid Chromatography Assay Development

Kruger, Dostal, and McCafferty (2004) developed a high-performance liquid chromatography (HPLC) assay for Staphylococcus aureus sortase SrtA, which enhances the feasibility of analyzing SrtA substrate specificity, kinetic mechanism, and inhibition. The assay uses Gly5 and Abz-LPETG-Dap(Dnp)-NH2 as substrates, enabling the analysis of both acylation and transpeptidation steps of the SrtA reaction (Kruger, Dostal, & McCafferty, 2004).

Investigating Sortase A Enzymatic Properties

Aulabaugh et al. (2007) characterized the reactions of Staphylococcus aureus sortase with fluorogenic substrate Abz-LPETG-Dnp, contributing to the understanding of the kinetic mechanism of sortase. This research developed a reverse-phase HPLC assay, providing insights into the formation of a kinetically competent acyl enzyme intermediate during the transpeptidation reaction (Aulabaugh et al., 2007).

Sortase A as a Molecular "Stapler" for Protein Conjugation

Parthasarathy, Subramanian, and Boder (2007) demonstrated the use of recombinant Staphylococcus aureus Sortase A in attaching a model protein substrate to various surfaces. This study highlights Sortase A's potential as a molecular "stapler" for sequence-specific protein conjugation, opening avenues for its application in materials science (Parthasarathy, Subramanian, & Boder, 2007).

Interdisciplinary Applications of Sortase A

Dai, Böker, and Glebe (2019) discussed the use of sortase A (SrtA) in various interdisciplinary research applications, including protein modification, synthesis of protein-polymer conjugates, and protein immobilization on surfaces. This showcases the broad applicability of SrtA in both biology and materials science (Dai, Böker, & Glebe, 2019).

Structural Biology and Catalytic Mechanism Insights

Jacobitz et al. (2017) provided a comprehensive review of the structures and catalytic mechanism of sortase enzymes. They discussed the classifications of sortase homologs, substrate recognition, and insights into key reaction intermediates. This work contributes to the understanding of how sortases contribute to bacterial virulence and their potential as drug targets (Jacobitz et al., 2017).

Propriétés

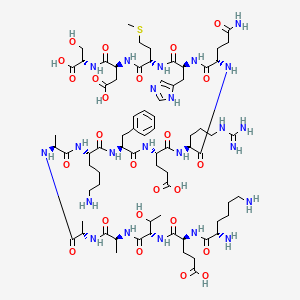

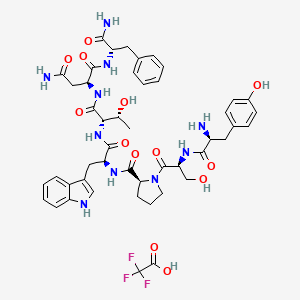

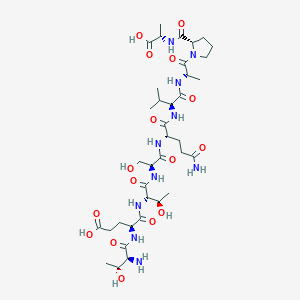

Formule moléculaire |

C₄₁H₅₇N₁₁O₁₄ |

|---|---|

Poids moléculaire |

928.00 |

Séquence |

One Letter Code: Abz-LPETG-K(Dnp)-NH2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.